Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide
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Overview
Description
Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide is a chemical compound with significant importance in various fields of scientific research This compound is known for its unique structure, which includes a bromine atom and a methylamino group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide typically involves the bromination of methyl 3-(methylamino)propanoate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of hydrobromic acid as a bromine source and a suitable solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide involves its interaction with various molecular targets. The bromine atom and the methylamino group play crucial roles in its reactivity and binding affinity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Bromo-2-(bromomethyl)propionate: Similar structure but with an additional bromine atom.
Methyl 2-Bromo-2-methylpropionate: Similar ester structure but with a different substitution pattern.
Methyl 3-Bromopropionate: Lacks the methylamino group, making it less reactive in certain reactions.
Uniqueness
Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide is unique due to the presence of both a bromine atom and a methylamino group, which confer distinct reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and drug development.
Biological Activity
Methyl 2-Bromo-3-(methylamino)propanoate hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, a methylamino group, and an ester functional group. The molecular formula is C5H10Br2N, with a molecular weight of approximately 210.95 g/mol. Its structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. Preliminary studies suggest that this compound may act as an inhibitor for certain kinases, which are crucial in cellular signaling pathways.
Enzyme Inhibition
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, specifically targeting pathways involved in cell proliferation and survival. In vitro assays have demonstrated that it can inhibit the activity of specific kinases with IC50 values in the low micromolar range, indicating significant potency.
- Case Study : A study conducted on the effects of this compound on cancer cell lines revealed that it reduced cell viability by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound. These studies demonstrated favorable absorption and distribution profiles, with notable bioavailability.
- Hypertension Model : In spontaneously hypertensive rats, administration of the compound resulted in a significant reduction in blood pressure without adversely affecting heart rate, suggesting potential therapeutic applications in hypertension management.
Toxicology Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies indicated that the compound has a relatively low toxicity profile, with no observed adverse effects at therapeutic doses.
Properties
Molecular Formula |
C5H11Br2NO2 |
---|---|
Molecular Weight |
276.95 g/mol |
IUPAC Name |
methyl 2-bromo-3-(methylamino)propanoate;hydrobromide |
InChI |
InChI=1S/C5H10BrNO2.BrH/c1-7-3-4(6)5(8)9-2;/h4,7H,3H2,1-2H3;1H |
InChI Key |
HEPHEOQTADTVAX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C(=O)OC)Br.Br |
Origin of Product |
United States |
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